molecular formula C12H10O2Ti-2 B577039 DICARBONYLBIS(CYCLOPENTADIENYL)TITANIUM(II) CAS No. 12129-51-0

DICARBONYLBIS(CYCLOPENTADIENYL)TITANIUM(II)

Cat. No.: B577039
CAS No.: 12129-51-0
M. Wt: 234.077
InChI Key: AYSYTHDGPPKHIU-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Dicarbonylbis(cyclopentadienyl)titanium(II) undergoes various types of reactions, including:

Common reagents and conditions used in these reactions include acyl halides, alkyl iodides, and carbon monoxide. Major products formed from these reactions are acyl derivatives of titanium(IV) and reduced organic compounds .

Mechanism of Action

The mechanism by which dicarbonylbis(cyclopentadienyl)titanium(II) exerts its effects involves its ability to coordinate with organic molecules and facilitate various chemical transformations. The compound’s molecular targets include carbonyl groups and sulfoxides, which it can reduce or deoxygenate . The pathways involved in these reactions typically include coordination of the titanium center with the substrate, followed by electron transfer and bond formation or cleavage .

Properties

CAS No.

12129-51-0

Molecular Formula

C12H10O2Ti-2

Molecular Weight

234.077

IUPAC Name

bis(oxomethylidene)titanium;cyclopenta-1,3-diene

InChI

InChI=1S/2C5H5.2CO.Ti/c2*1-2-4-5-3-1;2*1-2;/h2*1-3H,4H2;;;/q2*-1;;;

InChI Key

AYSYTHDGPPKHIU-UHFFFAOYSA-N

SMILES

C1C=CC=[C-]1.C1C=CC=[C-]1.C(=O)=[Ti]=C=O

Origin of Product

United States
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Q & A

Q1: How does Dicarbonylbis(cyclopentadienyl)titanium(II) interact with carbonyl and imino groups, and what are the downstream effects of this interaction?

A1: Dicarbonylbis(cyclopentadienyl)titanium(II) acts as a powerful reducing agent, facilitating the coupling of carbonyl or imino functional groups. [] This interaction leads to the formation of new carbon-carbon bonds, a fundamental process in organic synthesis. The paper specifically investigates its potential as a model for carbon dioxide dimerization, highlighting the compound's ability to promote the formation of new C-C bonds from relatively inert molecules. [] Furthermore, the research explores a novel metallacycle formation resulting from this interaction, suggesting broader applications in synthesizing complex cyclic structures. []

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